molecular formula C10H11NO4S B3061369 Allyl 4-(aminosulfonyl)benzoate CAS No. 103204-31-5

Allyl 4-(aminosulfonyl)benzoate

Cat. No.: B3061369
CAS No.: 103204-31-5
M. Wt: 241.27 g/mol
InChI Key: VWKMDRWBZTWKNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 4-(aminosulfonyl)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid to introduce the allyl group. This is followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often employ high-yielding reactions under mild conditions to ensure the stability of the compound. The use of catalysts and optimized reaction conditions is common to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of allyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential as a local anesthetic is attributed to its ability to block sodium ion channels, thereby inhibiting nerve impulse transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 4-(aminosulfonyl)benzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

103204-31-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

prop-2-enyl 4-sulfamoylbenzoate

InChI

InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14)

InChI Key

VWKMDRWBZTWKNM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-Sulfamoyl-benzoic acid (2.0 g, 9.94 mmol) and sodium bicarbonate (0.84 g, 9.94 mmol) in DMF (20 mL) was added allyl iodide (0.91 mL, 9.94 mmol) and stirred at room temperature overnight under argon. The reaction was quenched with water, extracted with EtOAc and dried over Na2SO4. After removing the solvent under reduced pressure, the crude product was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ8.20 (d, 2H), 8.00 (d, 2H), 6.06 (m, 1H), 5.40 dd, 2H), 5.02 (s, 2H), 4.96 (d, 2H). MH+ 243.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two

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